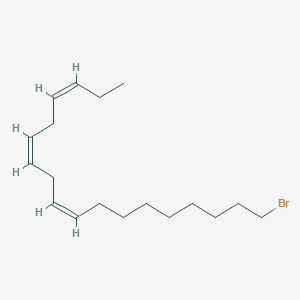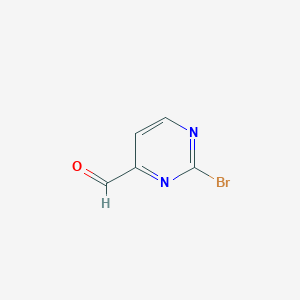
4-Benzyl-3,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C({16})H({15})N It is characterized by a benzyl group attached to a benzonitrile core, which is further substituted with two methyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,5-dimethylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzonitrile.
Benzylation: The key step involves the benzylation of 3,5-dimethylbenzonitrile. This can be achieved using benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the benzylation reaction under milder conditions, reducing energy consumption and improving safety.
化学反応の分析
Types of Reactions
4-Benzyl-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reagents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation to yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.
Reduction: LiAlH(_4) in ether, H(_2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br(_2)) or chlorination using chlorine (Cl(_2)) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)).
Major Products
Oxidation: 4-Benzyl-3,5-dimethylbenzoic acid.
Reduction: 4-Benzyl-3,5-dimethylbenzylamine.
Substitution: Halogenated derivatives such as 4-(Bromobenzyl)-3,5-dimethylbenzonitrile.
科学的研究の応用
4-Benzyl-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Benzyl-3,5-dimethylbenzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as a nucleophile in various reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
3,5-Dimethylbenzonitrile: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.
4-Benzylbenzonitrile: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-Dimethyl-4-methoxybenzonitrile:
Uniqueness
4-Benzyl-3,5-dimethylbenzonitrile is unique due to the combination of the benzyl and methyl groups, which confer distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
特性
分子式 |
C16H15N |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
4-benzyl-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C16H15N/c1-12-8-15(11-17)9-13(2)16(12)10-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |
InChIキー |
RYQPYXXCTKJBJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC2=CC=CC=C2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)

![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)





